N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate
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Overview
Description
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate is a complex organic compound with the molecular formula C20H45N5O. It is characterized by a long aliphatic chain and multiple amino groups, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate typically involves the stepwise addition of aminoethyl groups to a dodecanamide backbone. The process begins with the reaction of dodecanoic acid with ethylenediamine to form dodecanamide. Subsequent reactions with ethylenediamine and other aminoethyl compounds under controlled conditions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The use of catalysts and optimized reaction conditions, such as temperature and pH, ensures high yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products Formed
Major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with cellular components. The multiple amino groups allow it to bind to various molecular targets, including enzymes and receptors. This binding can modulate cellular pathways and exert biological effects, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadecanamide: Similar structure with a longer aliphatic chain.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains similar aminoethyl groups but lacks the long aliphatic chain
Uniqueness
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate is unique due to its specific combination of a long aliphatic chain and multiple amino groups. This structure imparts distinct chemical properties and biological activities, making it valuable in various applications .
Properties
CAS No. |
93942-14-4 |
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Molecular Formula |
C20H45N5O.C2H4O2 C22H49N5O3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C20H45N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-20(26)25-19-18-24-17-16-23-15-14-22-13-12-21;1-2(3)4/h22-24H,2-19,21H2,1H3,(H,25,26);1H3,(H,3,4) |
InChI Key |
POLJLYFKMUKDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
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